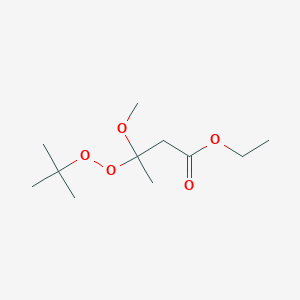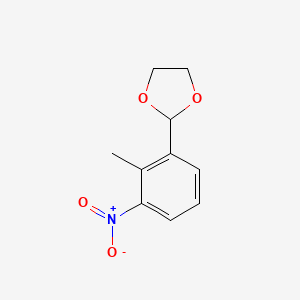
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 2-methyl-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with a suitable acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of solid acid catalysts can also be advantageous in terms of catalyst recovery and reuse.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxolane ring can be opened under acidic or basic conditions to yield the corresponding aldehyde and ethylene glycol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions can be achieved using hydrochloric acid, while basic conditions can be achieved using sodium hydroxide.
Major Products Formed
Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.
Reduction: The major product is 2-(2-methyl-3-aminophenyl)-1,3-dioxolane.
Substitution: The major products are 2-methyl-3-nitrobenzaldehyde and ethylene glycol.
Aplicaciones Científicas De Investigación
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving dioxolane rings.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The dioxolane ring can also be hydrolyzed to release the corresponding aldehyde and ethylene glycol, which can further participate in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitrophenol: This compound has a similar nitro group but lacks the dioxolane ring.
2-Methyl-3-nitrophenylacetic acid: This compound has a similar nitro group and an acetic acid moiety instead of the dioxolane ring.
Uniqueness
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the nitro group and the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
127693-25-8 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-(2-methyl-3-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO4/c1-7-8(10-14-5-6-15-10)3-2-4-9(7)11(12)13/h2-4,10H,5-6H2,1H3 |
Clave InChI |
CPTDULVBLWSGIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


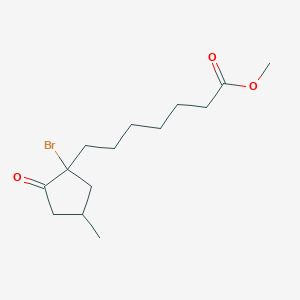
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

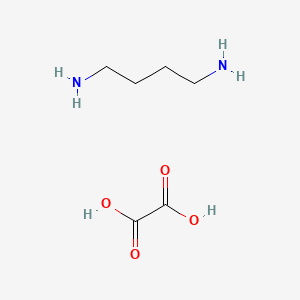
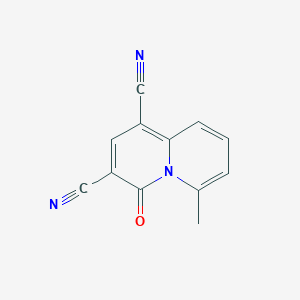
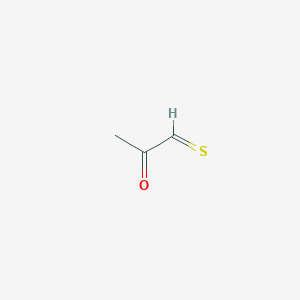
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
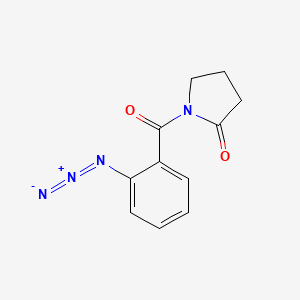
methanone](/img/structure/B14289776.png)
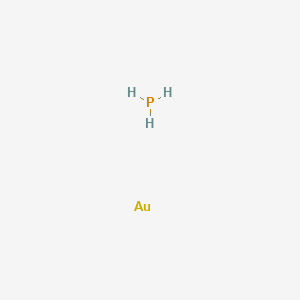

![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
